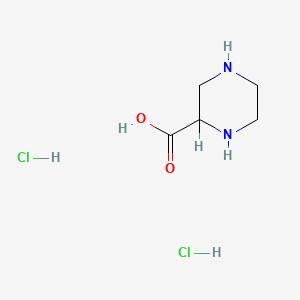

Piperazine-2-carboxylic acid dihydrochloride

Description

Piperazine-2-carboxylic acid dihydrochloride (C₅H₁₀N₂O₂·2HCl, CAS 3022-15-9) is a white crystalline compound characterized by a piperazine ring substituted with a carboxylic acid group and two hydrochloride moieties . It is insoluble in water but soluble in polar organic solvents such as ethanol and methanol . This compound is widely utilized in organic synthesis, serving as a precursor for amino acids, peptides, nucleosides, and polymers . Its production often involves catalytic hydrogenation of pyrazine-2-carboxamide, followed by HCl treatment to yield the dihydrochloride salt . Notably, enantiomerically pure (S)-piperazine-2-carboxylic acid dihydrochloride (CAS 158663-69-5) is critical for chiral drug synthesis .

Properties

IUPAC Name |

piperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDZBQLMGKPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928174 | |

| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133525-05-0, 3022-15-9 | |

| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-2-carboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection, leading to spontaneous amide bond formation . Another method includes reacting cyclohexanone with glycine methyl ester and trimethylsilylcyanide to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring .

Industrial Production Methods: In industrial settings, this compound is often produced by the kinetic resolution of racemic carboxamides using stereoselective amidases in whole bacterial cells . This method allows for the efficient production of enantiomerically pure compounds.

Chemical Reactions Analysis

Oxidation Reactions

Piperazine-2-carboxylic acid derivatives undergo oxidation to yield functionalized intermediates. A notable method involves ruthenium-catalyzed oxidation for stereoselective synthesis:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Stereoselective oxidation | RuCl·HO, NaIO, HO/CHCN (1:1) | trans-3-Arylpiperazine-2-carboxylic acid derivatives |

This method achieves enantiopure trans-3-arylpiperazine-2-carboxylic acids via diaza-Cope rearrangement (DCR), preserving stereochemical integrity from chiral 1,2-diamine precursors .

Reduction Reactions

Catalytic hydrogenation is employed to modify the piperazine backbone or remove protective groups:

Industrial-scale processes utilize palladium catalysts for high-purity intermediates, critical for HIV protease inhibitor synthesis .

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitutions, forming amides or acylated derivatives:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | BocO, EtN, CHCl | N-Boc-protected piperazinecarboxylic acid | |

| Amide formation | RNH, EDCI, HOBt, DMF | Piperazine-2-carboxamides |

For example, tert-butoxycarbonyl (Boc) protection is a key step in multistep syntheses, enabling selective functionalization .

Enzymatic Resolution

Chiral resolution of racemic piperazine-2-carboxamide is achieved via immobilized enzymes:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Kinetic resolution | Aspergillus oryzae LAP2, pH 8.5, 30°C | Enantiopure (S)-piperazine-2-carboxylic acid |

Immobilized LAP2 on methacrylic resins retains >48% activity over 10 cycles, enabling continuous flow production with 99% enantiomeric excess .

Diaza-Cope Rearrangement (DCR)

DCR facilitates piperazine ring formation from chiral diamines:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ring formation | Diphenylvinylsulfonium triflate, CHCl | Enantiopure trans-3-arylpiperazine-2-carboxylates |

This method converts (R,R)- or (S,S)-1,2-diaminoethane derivatives into piperazines without racemization, achieving >95% yield .

Mechanistic Insights

-

Enzyme Inhibition : The carboxylic acid group interacts with enzyme active sites, modulating activity .

-

Receptor Binding : Piperazine derivatives act as GABA receptor agonists, influencing neurochemical pathways.

Comparative Reactivity

| Feature | Piperazine-2-carboxylic acid | Piperazine |

|---|---|---|

| Solubility | High (due to HCl salt) | Moderate |

| Reactivity | Enhanced (carboxylic acid group) | Limited |

| Synthetic Utility | Chiral building block for APIs | Intermediate for simple amines |

Scientific Research Applications

Pharmaceutical Development

Piperazine-2-carboxylic acid dihydrochloride is extensively utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.

Case Study: Neurological Applications

A study explored the synthesis of piperazine derivatives aimed at modulating serotonin receptors, which are critical in the treatment of depression and anxiety disorders. The research demonstrated that certain piperazine derivatives exhibited promising activity in receptor binding assays, indicating their potential as therapeutic agents .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly valuable in the formulation of novel compounds that can lead to innovative materials across various industries.

Data Table: Chemical Synthesis Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Material Science | Incorporation into polymers to enhance properties like flexibility and durability. |

Biochemical Research

In biochemical research, this compound is employed to study its effects on biological systems. This includes investigations into its mechanisms of action and potential therapeutic applications.

Case Study: Mechanistic Studies

Research has shown that piperazine derivatives can influence cellular signaling pathways, contributing to a better understanding of their role in cell proliferation and apoptosis. This knowledge is crucial for developing targeted therapies for cancer treatment .

Polymer Science

The compound's incorporation into polymer formulations enhances material properties, making it valuable for producing advanced materials with improved mechanical characteristics.

Data Table: Polymer Enhancements

| Property Enhanced | Effect |

|---|---|

| Flexibility | Improved flexibility in polymer matrices. |

| Durability | Increased durability under stress conditions. |

Analytical Chemistry

This compound is also used in analytical methods for detecting and quantifying related substances, aiding quality control processes in manufacturing.

Application Example: Quality Control

In pharmaceutical manufacturing, this compound can be utilized in chromatographic techniques to ensure the purity and concentration of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

Piperazine (C₄H₁₀N₂)

- Structure : A simple six-membered ring with two nitrogen atoms.

- Solubility : Highly water-soluble due to lack of hydrophobic groups.

- Applications : Primarily used as a surfactant in polishing slurries (e.g., CeO₂ slurries for semiconductor manufacturing) and as an anthelmintic in pharmaceuticals .

- Key Difference : Lacks the carboxylic acid group, limiting its utility in catalysis or chiral synthesis compared to piperazine-2-carboxylic acid dihydrochloride .

2-Methylpiperazine (C₅H₁₂N₂)

- Structure : Piperazine with a methyl group at the 2-position.

- Applications : Used as a surfactant in polishing slurries but shows lower efficacy in CeO₂ slurry stabilization compared to this compound .

- Key Difference : The methyl group enhances hydrophobicity, reducing solubility in polar solvents .

Piperazine Dihydrochloride (C₄H₁₀N₂·2HCl)

- Applications : Pharmaceutical intermediate (e.g., antiparasitic drugs) .

- Key Difference : Higher water solubility but lacks catalytic activity due to the absence of a carboxylic acid group .

Carboxylic Acid-Substituted Piperazines

cis-Piperazine-2,3-Dicarboxylic Acid (C₆H₈N₂O₄)

- Structure : Piperazine with two carboxylic acid groups at the 2- and 3-positions.

- Applications : Serves as a precursor for NMDA and kainate receptor antagonists (e.g., CPP derivatives) .

- Key Difference: The dual carboxylic acid groups enable dual receptor antagonism, unlike the mono-carboxylic acid in this compound .

Hydrochloride Glycine (C₂H₅NO₂·HCl)

Surfactant Efficacy in CeO₂ Slurries

In semiconductor manufacturing, this compound (sample C) outperformed sodium dodecyl sulfate (sample A), piperazine (sample B), and 2-methylpiperazine (sample F) in stabilizing CeO₂ slurries due to its balanced hydrophilicity and ionic interaction capabilities .

Data Table: Comparative Analysis of Piperazine Derivatives

Research Findings and Mechanistic Insights

- Catalytic Role : The carboxylic acid group in this compound enables acid-base catalysis, critical for reactions like fullerene functionalization .

- Chiral Synthesis : The (S)-enantiomer (CAS 158663-69-5) is essential for producing enantiopure pharmaceuticals, leveraging its stereochemical specificity .

- Limitations : Its insolubility in water restricts aqueous-phase applications, necessitating solvent optimization in industrial processes .

Biological Activity

Piperazine-2-carboxylic acid dihydrochloride (CAS No. 3022-15-9) is a compound with significant biological activity, particularly in the fields of antimicrobial therapy and drug delivery. This article provides a detailed overview of its biological properties, synthesis, and applications based on diverse sources.

This compound has the following chemical characteristics:

- Molecular Formula : C₅H₁₂Cl₂N₂O₂

- Molecular Weight : 203.07 g/mol

- Melting Point : Approximately 280 °C (decomposes)

- Solubility : Highly soluble in water (up to 2820 mg/ml) .

Structural Features

The compound features:

- Hydrogen bond donors : 3

- Hydrogen bond acceptors : 4

- Rotatable bonds : 1

- Log P (partition coefficient) : Ranges from -2.71 to -0.37, indicating low lipophilicity .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for use in antimicrobial therapies. The compound functions by disrupting bacterial cell membranes and inhibiting cell wall synthesis, which is critical for bacterial survival .

The mechanism of action involves:

- Binding to amine groups on plasma proteins and hydroxyapatite, which enhances its bioavailability and efficacy.

- Interference with metabolic pathways , leading to bacterial cell death .

Synthesis and Characterization

Research indicates that this compound can be synthesized through various methods, including refluxing with methanol and trimethylamine in the presence of specific aldehydes . The synthesis process impacts the yield and purity of the final product.

Case Studies

- Antimicrobial Efficacy :

- Nanobiomaterials Applications :

Data Table: Biological Activity Summary

Q & A

What are the key challenges in synthesizing piperazine-2-carboxylic acid dihydrochloride derivatives, and how can orthogonal protection strategies address them?

This compound presents challenges due to its poor solubility in organic solvents and the presence of multiple reactive sites (carboxylic acid and two amines). To overcome this, orthogonal protection strategies are critical. For example, the carboxylic acid and amines can be selectively protected using tert-butoxycarbonyl (BOC) groups, allowing stepwise deprotection under acidic (HCl/dioxane/water), basic, or catalytic hydrogenation conditions . This approach enables controlled functionalization of the scaffold for diverse derivatives.

What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles.

- Storage : Keep in tightly sealed containers at room temperature, away from oxidizers (risk of toxic gas release, e.g., HCl or nitrogen oxides) .

- Disposal : Follow federal/state regulations for hazardous waste, using qualified personnel for disposal .

How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

- Titration : To quantify chloride content and confirm stoichiometry.

- NMR Spectroscopy : For verifying proton environments, particularly distinguishing between free amines and hydrochloride salts.

- Melting Point Analysis : The compound decomposes at ~265°C; deviations indicate impurities . Pharmacopeial standards recommend ≥98.5% purity for anhydrous forms .

What role does this compound play in designing NMDA or kainate receptor antagonists?

The compound serves as a chiral scaffold for synthesizing dual NMDA/GluK1 receptor antagonists. Its piperazine core allows functionalization at the 2-position (carboxylic acid) and nitrogen atoms. For example, coupling with acid chlorides in dioxane/water at 0°C (using NaOH) yields derivatives with selective receptor-binding activity . Structural modifications here can fine-tune receptor affinity and selectivity .

How can reaction conditions be optimized for coupling piperazine-2-carboxylic acid derivatives with acid chlorides?

Optimal conditions involve:

- Temperature : Reactions at 0°C minimize side reactions (e.g., hydrolysis of acid chlorides).

- Solvent System : A 1:1 water/dioxane mixture balances solubility and reactivity.

- Base Selection : NaOH (3 equivalents) ensures efficient deprotonation of the piperazine nitrogen while maintaining pH control . Post-reaction, adjust pH to 7 to precipitate products and avoid decomposition .

How should researchers address contradictory data on the stability of this compound under varying pH conditions?

Contradictions often arise from differences in pH and solvent systems. For example:

- Acidic Conditions : Stability decreases due to HCl release; avoid prolonged exposure to strong acids .

- Basic Conditions : May deprotect amines but risk degrading the piperazine ring. Validate stability via kinetic studies (e.g., HPLC monitoring) under specific experimental conditions .

What advanced techniques are used to resolve stereochemical ambiguities in piperazine-2-carboxylic acid derivatives?

- Chiral HPLC : Separates enantiomers for optical purity assessment.

- X-ray Crystallography : Determines absolute configuration of crystalline derivatives.

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry in solution-phase studies .

How does the choice of solvent impact the reactivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen but may exacerbate solubility issues. Alternatively, mixed solvents (water/dioxane) improve dissolution while maintaining reactivity. Note: Aqueous solutions require pH control to prevent protonation of amines, which reduces nucleophilicity .

Categorization:

- Basic Questions : 1, 2, 3 (synthesis, safety, characterization).

- Advanced Questions : 4, 5, 6, 7, 8 (mechanistic studies, optimization, data contradictions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.